molecular formula C18H18FN5O2 B2963795 N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-69-2

N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2963795
CAS No.: 852450-69-2
M. Wt: 355.373
InChI Key: GAUKTBGYYWJNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a pyrimidine-4-one core fused with a pyrazole ring. The 4-fluorophenyl group at position 1 and the cyclopentyl-acetamide moiety at position 5 are critical structural features that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-12-5-7-14(8-6-12)24-17-15(9-21-24)18(26)23(11-20-17)10-16(25)22-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUKTBGYYWJNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are essential in scaling up the production from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s biological activity .

Scientific Research Applications

N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its kinase inhibitory activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the modulation of signaling cascades that regulate cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidinone derivatives exhibit diverse biological activities depending on substitutions at key positions. Below is a detailed comparison of N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide with structurally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound Name Substituent at Acetamide (R) Core Modification Molecular Weight (g/mol) Key Biological/Physicochemical Notes Reference
This compound Cyclopentyl None ~397.42 Moderate lipophilicity (calculated logP ~2.1); potential kinase inhibition
N-cyclohexyl-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]acetamide Cyclohexyl None ~411.44 Higher lipophilicity (logP ~2.5); reduced solubility in aqueous media
N-(2-trifluoromethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 2-Trifluoromethylphenyl None ~486.39 Enhanced electron-withdrawing effects; improved metabolic stability
N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide Benzyl None ~429.43 Increased aromatic bulk; potential for π-π interactions in target binding
N-(2-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 2-Methoxyphenyl None ~443.43 Polar methoxy group improves solubility; moderate antimicrobial activity
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N/A 6-tert-butyl; 2-hydroxyphenyl at N1 ~370.38 Hydroxyl group enhances hydrogen-bonding capacity; tert-butyl increases steric hindrance

Key Observations:

Impact of Acetamide Substituents: Cyclopentyl vs. Cyclohexyl: The cyclohexyl analog () exhibits higher molecular weight and lipophilicity, which may reduce aqueous solubility compared to the cyclopentyl derivative . Electron-Withdrawing Groups: The trifluoromethylphenyl analog () shows improved metabolic stability due to the electron-withdrawing CF₃ group, a common strategy in drug design to resist oxidative degradation . Aromatic vs.

The addition of a hydroxyl group on the 4-fluorophenyl ring (e.g., 4-fluoro-2-hydroxyphenyl) enhances hydrogen-bonding capacity, which may improve target affinity .

For instance, pyrazolo[3,4-d]pyrimidinones with ethoxymethyleneamino or triazolo extensions () showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli .

Biological Activity

N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure and pharmacological potential have garnered significant attention in medicinal chemistry, particularly regarding its biological activity as an inhibitor of cyclin-dependent kinases (CDKs).

Chemical Structure and Synthesis

The compound is characterized by a cyclopentyl group and a pyrazolo[3,4-d]pyrimidine moiety, with the 4-fluorophenyl group enhancing its biological properties. The synthesis typically involves several key chemical reactions designed to optimize yield and purity while maintaining structural integrity.

This compound primarily acts through the competitive inhibition of CDK2 , a critical regulator of the cell cycle. This inhibition leads to alterations in downstream signaling pathways associated with cell proliferation and survival.

Biological Activity

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against:

  • MCF-7 (breast cancer) : IC50 values around 45 nM
  • HCT-116 (colon cancer) : IC50 values ranging from 45 to 97 nM

These results indicate its potential as an anti-cancer agent.

Comparative Analysis

To highlight the compound's unique properties in relation to other similar compounds within the pyrazolo[3,4-d]pyrimidine class, a comparative analysis is provided below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(1-(4-chlorophenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin)Chlorophenyl instead of fluorophenylCDK inhibitionHigher cytotoxicity against specific cell lines
N-(cyclopropyl)-6-methylthieno[3,2-d]pyrimidineDifferent heterocyclic structureAntitumor propertiesTargets different kinases
6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidineTrifluoromethyl groupAntiviral activityPotential use in viral infections

This table illustrates the diversity within the pyrazolo class and underscores the unique fluorinated structure of N-cyclopentyl as a differentiator in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : Research has shown that the compound effectively induces apoptosis in cancer cells through CDK inhibition.
  • Target Interaction Studies : Interaction with various molecular targets involved in cell cycle regulation has been documented. The primary mode of action involves competitive inhibition of CDK2 activity.
  • Preclinical Trials : Ongoing research continues to assess its efficacy and safety profiles in preclinical models. Early results indicate promising therapeutic potential against diverse tumor types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.